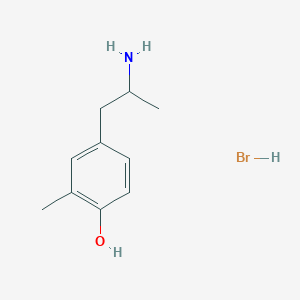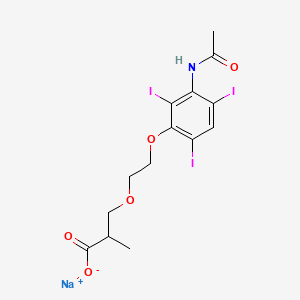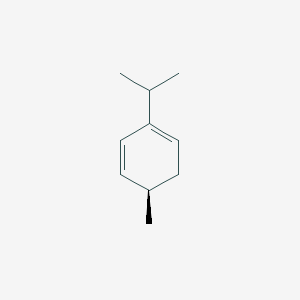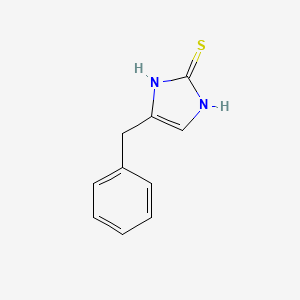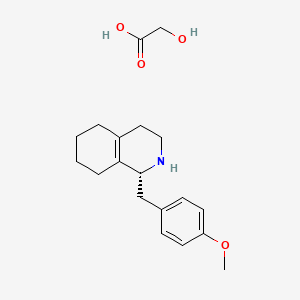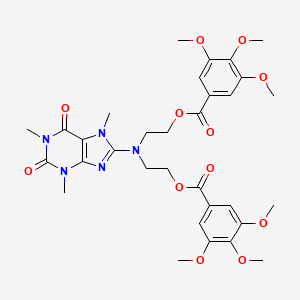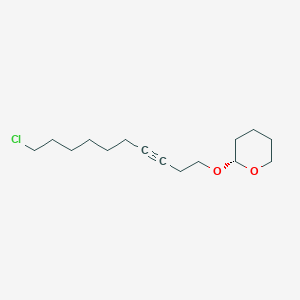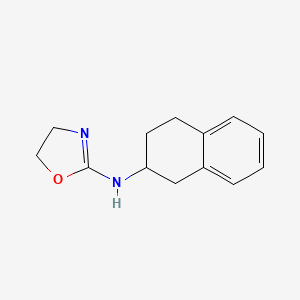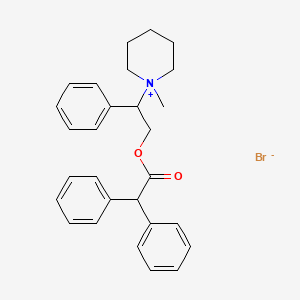
1-(alpha-(Hydroxymethyl)benzyl)-1-methylpiperidinium bromide diphenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FC 620/A is a high-strength, high-temperature resistant retaining compound designed for the bonding of cylindrical fitting parts. It is particularly suitable for applications where temperature resistance up to 232°C (450°F) is required. This compound cures when confined in the absence of air between close-fitting metal surfaces, preventing loosening and leakage due to shock and vibration .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of FC 620/A involves the synthesis of a complex mixture of chemicals that form a high-viscosity liquid. The exact synthetic routes and reaction conditions are proprietary to the manufacturer, Henkel Adhesives. it is known that the compound is formulated to cure anaerobically, meaning it hardens in the absence of air .
Industrial Production Methods: Industrial production of FC 620/A involves the use of specialized equipment to mix and dispense the compound. The production process ensures that the compound maintains its high viscosity and anaerobic curing properties. The compound is typically packaged in bottles and is available in various sizes for different industrial applications .
化学反応の分析
Types of Reactions: FC 620/A primarily undergoes anaerobic curing reactions. This involves the polymerization of the compound when it is confined between metal surfaces in the absence of air. The curing process results in a strong, durable bond that can withstand high temperatures and mechanical stress .
Common Reagents and Conditions: The curing process of FC 620/A does not require additional reagents. The compound itself contains all the necessary components for the anaerobic curing reaction. The primary condition for the reaction is the absence of air and the presence of close-fitting metal surfaces .
Major Products Formed: The major product formed from the curing reaction of FC 620/A is a solid, high-strength polymer that bonds metal surfaces together. This polymer is resistant to high temperatures and mechanical stress, making it ideal for industrial applications .
科学的研究の応用
FC 620/A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a high-strength adhesive for bonding metal components in experimental setups. In biology and medicine, it is used in the assembly of medical devices and laboratory equipment that require strong, durable bonds. In industry, FC 620/A is used in the manufacturing of automotive parts, machinery, and other equipment that require high-temperature resistance and mechanical strength .
作用機序
The mechanism of action of FC 620/A involves the polymerization of the compound in the absence of air. When the compound is confined between close-fitting metal surfaces, the lack of oxygen triggers the polymerization reaction. This results in the formation of a solid polymer that bonds the metal surfaces together. The molecular targets of this reaction are the metal surfaces themselves, and the pathways involved include the formation of covalent bonds between the polymer and the metal surfaces .
類似化合物との比較
Similar Compounds: Similar compounds to FC 620/A include other anaerobic adhesives such as LOCTITE 609 and LOCTITE 648. These compounds also cure in the absence of air and are used for bonding metal surfaces.
Uniqueness: What sets FC 620/A apart from similar compounds is its high-temperature resistance and high-strength bonding capabilities. While other anaerobic adhesives may offer similar bonding properties, FC 620/A is specifically formulated to withstand temperatures up to 232°C (450°F), making it ideal for high-temperature applications .
特性
CAS番号 |
102207-33-0 |
|---|---|
分子式 |
C28H32BrNO2 |
分子量 |
494.5 g/mol |
IUPAC名 |
[2-(1-methylpiperidin-1-ium-1-yl)-2-phenylethyl] 2,2-diphenylacetate;bromide |
InChI |
InChI=1S/C28H32NO2.BrH/c1-29(20-12-5-13-21-29)26(23-14-6-2-7-15-23)22-31-28(30)27(24-16-8-3-9-17-24)25-18-10-4-11-19-25;/h2-4,6-11,14-19,26-27H,5,12-13,20-22H2,1H3;1H/q+1;/p-1 |
InChIキー |
WBCVVIANVHAFCK-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCCCC1)C(COC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


